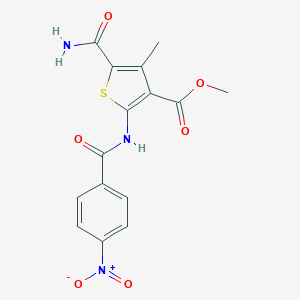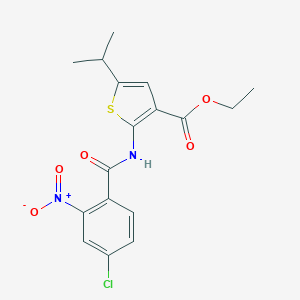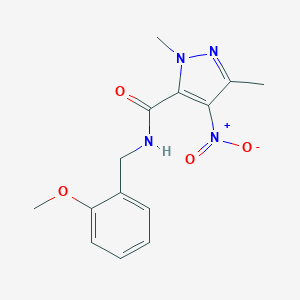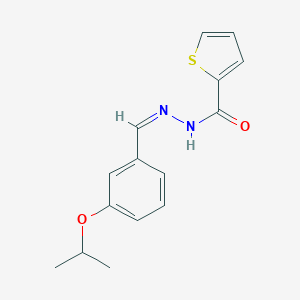![molecular formula C19H14ClN3O5 B450936 4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450936.png)
4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with a suitable leaving group on the furan ring.
Formation of the benzohydrazide moiety: This involves the condensation reaction between a benzohydrazide derivative and the furan ring containing the nitrophenoxy group.
Chemical Reactions Analysis
4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide include other benzohydrazide derivatives and furan-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. Some examples of similar compounds include:
Benzohydrazide derivatives: Compounds with variations in the substituents on the benzene ring or the hydrazide moiety.
Furan-containing compounds: Molecules with different substituents on the furan ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H14ClN3O5 |
|---|---|
Molecular Weight |
399.8g/mol |
IUPAC Name |
4-chloro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-3-1-13(2-4-14)19(24)22-21-11-17-9-10-18(28-17)12-27-16-7-5-15(6-8-16)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+ |
InChI Key |
CWIZBYMOZURGFA-SRZZPIQSSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE](/img/structure/B450853.png)
![N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE](/img/structure/B450854.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)-2-furohydrazide](/img/structure/B450855.png)
![4-(4-Tert-butylphenyl)-2-[(3,5-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450856.png)
![N-(3-chloro-4-fluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450857.png)
![3-bromo-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B450858.png)
![N-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450859.png)

![METHYL 5-(ANILINOCARBONYL)-2-[(3,5-DINITROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450864.png)

![5-chloro-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450870.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B450871.png)


